Roburic acid

Übersicht

Beschreibung

Roburinsäure ist eine tetracyclische Triterpenoidverbindung, die in der Pflanze Gentiana macrophylla vorkommt. Sie ist bekannt für ihre entzündungshemmenden Eigenschaften und wirkt als Inhibitor von Cyclooxygenase-Enzymen, insbesondere Cyclooxygenase-1 und Cyclooxygenase-2, mit Hemmkonzentrationswerten (IC50) von 5 bzw. 9 Mikromolar . Diese Verbindung hat aufgrund ihres Potenzials für therapeutische Anwendungen bei der Behandlung von Entzündungskrankheiten Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Roburinsäure erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie Gentiana macrophylla. Der Prozess umfasst:

Extraktion: Das Pflanzenmaterial wird mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.

Reinigung: Der Rohextrakt wird mit chromatographischen Verfahren wie Säulenchromatographie oder Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Isolierung: Roburinsäure wird aufgrund ihrer einzigartigen chemischen Eigenschaften und Struktur isoliert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Roburinsäure kann großtechnische Extraktions- und Reinigungsprozesse umfassen. Der Einsatz biotechnologischer Verfahren, wie z. B. Pflanzenzellkulturtechniken, kann ebenfalls zur Steigerung der Ausbeute und Reinheit erforscht werden. Die Optimierung der Extraktionslösungsmittel, der Temperatur und der Zeit ist entscheidend für die Maximierung der Effizienz des Produktionsprozesses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of roburic acid typically involves the extraction from natural sources such as Gentiana macrophylla. The process includes:

Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Isolation: this compound is isolated based on its unique chemical properties and structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes. The use of biotechnological methods, such as plant cell culture techniques, can also be explored to enhance yield and purity. Optimization of extraction solvents, temperature, and time are crucial for maximizing the efficiency of the production process.

Analyse Chemischer Reaktionen

Inhibition of NF-κB Signaling Pathway

Roburic acid binds directly to tumor necrosis factor (TNF) with high affinity, disrupting the interaction between TNF and its receptor, TNF-R1 . This leads to the inhibition of the NF-κB signaling pathway . Specifically, this compound inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression in colorectal cancer cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by reducing the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . It achieves this by blocking the IKK/IκB/NF-κB and mitogen-activated protein kinases (MAPKs) pathway .

3.1. Lung Cancer

This compound may inhibit the proliferation and metastasis of lung cancer cells . It can activate the PPARγ signaling pathway and induce cellular autophagy . Network pharmacology analysis suggests that this compound interacts with multiple targets in lung cancer cells, affecting pathways such as arachidonic acid metabolism and the Notch signaling pathway .

3.2. Colorectal Cancer

In colorectal cancer cells, this compound induces G0/G1 cell cycle arrest and apoptosis . It also suppresses tumor growth by blocking NF-κB signaling in xenograft nude mouse models .

3.3. Prostate Cancer

This compound, in combination with docetaxel, has a synergistic inhibitory effect on the growth of prostate cancer cells .

COX Inhibition

This compound acts as an inhibitor of cyclooxygenase (COX), with IC50 values of 5 μM for COX-1 and 9 μM for COX-2 .

Macrophage Reprogramming in Rheumatoid Arthritis

This compound can drive M1-to-M2 phenotypic switch in macrophages by down-regulating the glycolysis level via blocking the ERK/HIF-1α/GLUT1 pathway . This alleviates inflammation and aids in remodeling joint tissues in rheumatoid arthritis .

Interaction with TNF and TNF-R1

Surface plasmon resonance (SPR) analysis has demonstrated that this compound binds directly to TNF, disrupting its interaction with TNF-R1 . The binding kinetics were analyzed using Biacore S200 Evaluation Software, indicating a high-affinity interaction .

Impact on Chemical Reactions

This compound's influence on chemical reactions, such as its role in inhibiting specific enzymes and pathways, highlights its potential as a therapeutic agent . Its interactions with proteins like TNF and its effect on signaling pathways like NF-κB demonstrate its capacity to modulate critical biological processes .

This information is summarized in the following table:

| Biological Activity | Target/Pathway | Effect |

|---|---|---|

| Anti-inflammatory | IKK/IκB/NF-κB and MAPKs pathway | Reduces NO and IL-6 production in LPS-stimulated macrophages |

| Anticancer (Lung Cancer) | PPARγ, Autophagy | Inhibits proliferation and metastasis, activates PPARγ signaling, induces autophagy |

| Anticancer (Colorectal Cancer) | NF-κB signaling | Induces G0/G1 cell cycle arrest and apoptosis, suppresses tumor growth |

| Anticancer (Prostate Cancer) | Synergistic with docetaxel | Inhibits growth of prostate cancer cells |

| COX Inhibition | COX-1 and COX-2 | Inhibits COX activity (IC50 values of 5 μM for COX-1 and 9 μM for COX-2) |

| Macrophage Reprogramming (RA) | ERK/HIF-1α/GLUT1 pathway | Drives M1-to-M2 phenotypic switch, down-regulates glycolysis, alleviates inflammation, remodels joint tissues |

| TNF/TNF-R1 Interaction Inhibition | TNF, TNF-R1 | Binds to TNF, disrupts TNF-TNF-R1 interaction, inhibits NF-κB signaling |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Roburic acid has shown promising results in inhibiting cancer cell proliferation and metastasis. Recent studies have highlighted its potential mechanisms of action:

- Lung Cancer : ROB inhibits the proliferation and metastasis of lung cancer cells by activating the PPARγ signaling pathway and inducing autophagy. A network pharmacology approach identified 83 potential targets related to lung cancer, with significant binding energy to key proteins involved in cancer progression .

- Colorectal Cancer : ROB has been reported to induce apoptosis in colorectal cancer cells by blocking the NF-κB signaling pathway. It arrests the cell cycle at the G0/G1 phase and reduces the expression of anti-apoptotic proteins such as Mcl-1 and Survivin .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases:

- Cytokine Production : ROB has been shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) production in macrophages, indicating its potential to modulate inflammatory responses .

- Rheumatoid Arthritis : Targeted delivery of this compound has been effective in ameliorating symptoms of rheumatoid arthritis through metabolic reprogramming of proinflammatory macrophages .

Table 2: Summary of Anti-inflammatory Applications

Bone Health

This compound shows potential in treating bone-related conditions such as osteoporosis:

- Osteoclastogenesis : Studies indicate that ROB can inhibit osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways. This suggests its utility in managing osteoporosis and other osteolytic diseases .

Table 3: Summary of Bone Health Applications

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Osteoporosis | Inhibits osteoclastogenesis | Potential treatment for osteolytic diseases |

Other Biological Applications

This compound has been explored for various other therapeutic applications:

- Gout Treatment : Patent reports suggest that ROB can be used in medicinal liquors for treating gout, showcasing its versatility beyond cancer and inflammation .

- Infection Control : Preliminary studies indicate potential applications against bacterial infections and oxidative stress-related conditions .

Table 4: Other Therapeutic Applications

| Application | Description |

|---|---|

| Gout Treatment | Used in medicinal liquor preparations |

| Bacterial Infections | Potential antimicrobial properties |

Wirkmechanismus

Roburic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, this compound reduces the production of pro-inflammatory prostaglandins. Additionally, it has been shown to modulate other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in immune response regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Betulinsäure: Ein weiteres Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Oleanolsäure: Bekannt für ihre leberschützende und entzündungshemmende Wirkung.

Ursolsäure: Zeigt entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.

Einzigartigkeit der Roburinsäure

Roburinsäure ist einzigartig aufgrund ihrer spezifischen hemmenden Wirkung auf Cyclooxygenase-Enzyme und ihres Potenzials für zielgerichtete Drug-Delivery-Systeme. Ihre Fähigkeit, mehrere Entzündungswege zu modulieren, macht sie zu einem vielversprechenden Kandidaten für therapeutische Anwendungen.

Biologische Aktivität

Roburic acid (RA), a tetracyclic triterpenoid derived from Gentiana macrophylla and oak galls, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and osteoprotective effects. This article synthesizes current research findings on the biological activity of RA, highlighting its mechanisms of action and potential therapeutic applications.

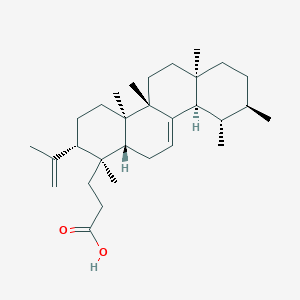

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic structure, which contributes to its biological efficacy. The chemical formula is noted for its ability to interact with various cellular targets, influencing multiple signaling pathways.

1. Osteoclastogenesis Inhibition

Research indicates that RA significantly inhibits osteoclastogenesis and bone resorption. In a study by Wang et al., RA was shown to target RANKL-induced intracellular signaling pathways. At concentrations ranging from 1 to 10 μM, RA effectively dampened the differentiation of bone marrow macrophages into osteoclasts without exhibiting cytotoxicity. The mechanism involves:

- Suppression of TRAF6 : RA downregulates TRAF6, a critical adaptor protein in RANKL signaling.

- Inhibition of NF-κB Activity : RA reduces NF-κB activation, leading to decreased expression of osteoclastogenic markers.

- Regulation of Calcium Signaling : The compound modulates calcium oscillations crucial for osteoclast function .

2. Anticancer Properties

RA has demonstrated promising anticancer effects, particularly against lung cancer. A study published in Frontiers in Oncology utilized network pharmacology and molecular docking techniques to explore the potential mechanisms by which RA inhibits lung cancer cell proliferation and metastasis. Key findings include:

- Activation of PPARγ Pathway : RA activates the PPARγ signaling pathway, which is involved in regulating cell differentiation and apoptosis.

- Induction of Autophagy : The compound triggers autophagic processes in cancer cells, contributing to reduced tumor growth.

- Targeting Multiple Pathways : Enrichment analysis revealed that RA influences several pathways including arachidonic acid metabolism and Notch signaling .

Biological Activity Summary Table

Case Study: Osteoporosis Treatment

In an ovariectomized mouse model simulating post-menopausal osteoporosis, RA exhibited significant therapeutic effects against bone loss. The treatment resulted in decreased osteoclast number and activity while promoting bone density recovery .

Experimental Findings: Lung Cancer

In vitro studies demonstrated that RA inhibited the proliferation of lung cancer cells by downregulating key oncogenic pathways. The research identified seven hub targets with strong binding affinities to RA, suggesting a multi-targeted approach to lung cancer therapy .

Eigenschaften

IUPAC Name |

3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPYCVULPFKBOG-CSHKLQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318071 | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-81-3 | |

| Record name | Roburic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.